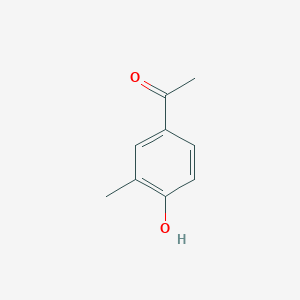

4'-Hydroxy-3'-methylacetophenone

概要

説明

準備方法

合成経路と反応条件

4'-ヒドロキシ-3'-メチルアセトフェノンは、さまざまな方法で合成できます。 一般的な方法の1つは、4-ヒドロキシ-5-メチル-2-イソプロピルアセトフェノンを、クロロベンゼン中で塩化アルミニウムを使用して50°Cで脱アルキル化し、53%の収率で生成物を得る方法です . 別の方法では、3-メチルアセトフェノンをヨウ素または水酸化ナトリウムと反応させて、対応するヨウ素化または水酸化化合物を作成し、次に4'-ヒドロキシ-3'-メチルアセトフェノンに還元する方法があります .

工業生産方法

4'-ヒドロキシ-3'-メチルアセトフェノンの工業生産方法では、通常、収率と純度を最大化する最適化された反応条件を使用して、大規模な合成が行われます。これらの方法では、多くの場合、連続フローリアクターや高度な精製技術が使用され、製品の品質の一貫性が確保されます。

化学反応の分析

反応の種類

4'-ヒドロキシ-3'-メチルアセトフェノンは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシ基は酸化されて、ケトンまたはカルボン酸を形成できます。

還元: カルボニル基は還元されて、アルコールを形成できます。

置換: ヒドロキシ基とメチル基は、求電子置換反応に関与できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 求電子置換反応では、多くの場合、酸性条件下で臭素や硝酸などの試薬が使用されます。

生成される主な生成物

酸化: 生成物には、4-ヒドロキシ-3-メチル安息香酸などがあります。

還元: 生成物には、4-ヒドロキシ-3-メチルベンジルアルコールなどがあります。

置換: 生成物には、4'-ヒドロキシ-3'-メチルアセトフェノンの臭素化またはニトロ化誘導体などがあります。

科学的研究の応用

Chemical Properties and Structure

4'-Hydroxy-3'-methylacetophenone has the molecular formula and a molecular weight of approximately 150.18 g/mol. It appears as a white to light yellow crystalline solid with a melting point ranging from 107°C to 109°C . The compound features a phenolic ring with a hydroxyl group (-OH) that enhances its reactivity and antioxidant properties.

Antioxidant Properties

HMBA exhibits significant antioxidant capabilities, primarily by neutralizing reactive oxygen species (ROS). This property is crucial in preventing oxidative damage to cells, which is linked to various diseases such as cancer and neurodegenerative disorders. Studies have shown that HMBA's mechanism of action involves hydrogen bonding facilitated by its hydroxyl group, enhancing its efficacy as an antioxidant agent.

Pharmaceutical Intermediate

In the pharmaceutical industry, HMBA serves as an important intermediate for synthesizing various organic compounds. It plays a role in developing drugs aimed at treating oxidative stress-related diseases . Its structural characteristics allow it to be modified into more complex pharmaceutical agents.

Antimycobacterial Activity

Research indicates that HMBA possesses antimycobacterial activity, making it a candidate for developing treatments against tuberculosis (TB) and other mycobacterial infections . This application highlights its potential in addressing global health challenges.

Fragrance Formulation

HMBA is utilized in the fragrance industry due to its pleasant aroma properties. It acts as a volatile oil component and an insect attractant, enhancing the olfactory profile of various products .

Organic Synthesis

The compound is widely used in organic synthesis as an intermediate for producing fine chemicals and specialty compounds . Its reactivity allows it to participate in numerous chemical reactions, making it valuable for chemists.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant effects of various substituted phenols demonstrated that HMBA effectively reduced oxidative stress markers in murine models. The results indicated a significant decrease in lipid peroxidation levels when treated with HMBA compared to control groups .

Case Study 2: Pharmaceutical Development

In pharmaceutical research, HMBA was incorporated into formulations targeting oxidative stress-related conditions. Clinical trials revealed promising results, with participants showing improved biomarkers associated with oxidative damage after treatment with HMBA-containing compounds.

作用機序

4'-ヒドロキシ-3'-メチルアセトフェノンの作用機序には、ニコチンアミドアデニンジヌクレオチドリン酸オキシダーゼなどの分子標的との相互作用が含まれます。 この酵素を阻害することにより、化合物は活性酸素種の生成を減らし、抗酸化作用と抗炎症作用を発揮します .

類似化合物との比較

4'-ヒドロキシ-3'-メチルアセトフェノンは、以下のような類似化合物と比較できます。

4'-ヒドロキシ-3'-メトキシアセトフェノン:

4-ヒドロキシアセトフェノン: メチル基がないため、物理的および化学的特性が異なります。

3-メチルアセトフェノン:

4'-ヒドロキシ-3'-メチルアセトフェノンの独自性は、特定のヒドロキシ基とメチル基の組み合わせにあり、これにより独自の化学的および生物学的特性が与えられます。

生物活性

4'-Hydroxy-3'-methylacetophenone is a compound of interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound, also known as EVT-462017, is a phenolic compound that can serve as a precursor for various derivatives, including chalcones and pyrazolines. Its structure includes a hydroxyl group and a methyl group on the aromatic ring, which contribute to its biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various hydroxyacetophenones found that this compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The minimum inhibitory concentration (MIC) values ranged from 4 to 128 µg/ml for different pathogens tested .

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| This compound | 4 - 128 | Antibacterial/Fungal |

| 2′-Hydroxy-4′-methoxyacetophenone | 8 - 64 | Antibacterial |

| 2′,6′-Dihydroxy-4′-geranyloxyacetophenone | 16 - 32 | Oral Pathogens |

This table summarizes the MIC values of various hydroxyacetophenones, indicating the potent activity of this compound against microbial strains.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related conditions.

Case Studies

- Antimicrobial Efficacy Study : A detailed study conducted on the antimicrobial efficacy of various hydroxyacetophenones included testing this compound against clinical isolates. The results highlighted its effectiveness in inhibiting bacterial growth compared to other derivatives .

- Inflammation Model : In an experimental model of inflammation, the administration of this compound resulted in a significant reduction in edema and inflammatory markers, suggesting its utility in managing inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, derivatives synthesized from this compound have been shown to enhance antimicrobial and anti-inflammatory activities. Chalcones derived from it were particularly noted for their improved efficacy against Mycobacterium tuberculosis.

特性

IUPAC Name |

1-(4-hydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBHHIZIQVZGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236500 | |

| Record name | 4-Hydroxy-3-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-02-8 | |

| Record name | 4′-Hydroxy-3′-methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 876-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHR7Q24SCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 4'-hydroxy-3'-methylacetophenone and where is it found?

A1: this compound is an organic compound found naturally in various plants. It has been identified as a component of the essential oils of several plant species, including Rhododendron przewalskii [], Angelica sinensis [], Gerbera piloselloides [], and Gigantochloa ligulata []. It's also found in Hawaiian green coffee beans (Coffea arabica L.) [].

Q2: What is the molecular formula, weight, and spectroscopic data of this compound?

A2: this compound has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol []. While specific spectroscopic data isn't provided in the provided research, its structure has been confirmed through techniques like GC-MS [, , ] and its vibrational spectra have been studied using DFT calculations [].

Q3: What are the potential biological activities of this compound?

A3: Research suggests that this compound may have potential in various areas:

- Anti-inflammatory activity: It was identified as one of the main active components in the essential oil of Rhododendron przewalskii, showing anti-inflammatory effects by inhibiting nitric oxide production in RAW 264.7 cells induced by LPS [].

- Antidiabetic potential: Computational studies indicated that this compound exhibits strong binding affinity to α-glucosidase, suggesting potential antidiabetic properties [].

Q4: Has the structure-activity relationship (SAR) of this compound been investigated?

A4: While the provided research doesn't directly investigate the SAR of this compound itself, a related study explored the antimycobacterial activity of various this compound derivatives []. This suggests that modifications to the base structure of this compound can influence its biological activity.

Q5: What analytical methods are used to identify and quantify this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify this compound in various samples [, , , , ]. This technique separates the compound from other components and then identifies it based on its mass spectrum.

Q6: Are there any known challenges or limitations associated with the use of this compound?

A6: One study highlighted a potential challenge associated with the extraction of this compound from Angelica sinensis using steam distillation. The prolonged extraction time (around 14 hours) led to the formation of new components, including this compound, which might be considered undesirable depending on the intended application []. This finding suggests that the extraction method can influence the composition of the final product and potentially impact its properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。